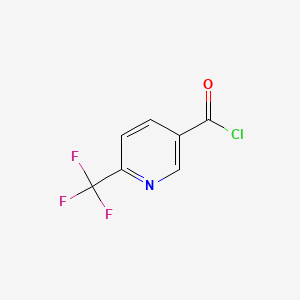

6-(Trifluoromethyl)nicotinoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)4-1-2-5(12-3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIXMUVENCORLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380562 | |

| Record name | 6-(Trifluoromethyl)nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358780-13-9 | |

| Record name | 6-(Trifluoromethyl)nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride (CAS: 358780-13-9)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(Trifluoromethyl)nicotinoyl chloride, a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its value is largely derived from the presence of the trifluoromethyl (-CF3) group, which can substantially enhance the metabolic stability, lipophilicity, and bioavailability of target molecules.[1] This guide covers its physicochemical properties, synthesis protocols, safety information, and its role as a versatile building block in the creation of novel therapeutic agents.

Core Physicochemical and Structural Data

This compound, also known as 6-(trifluoromethyl)pyridine-3-carbonyl chloride, is a pyridine derivative classified as an acid halide.[2] Its reactive acyl chloride group makes it an excellent reagent for acylation reactions.[3] The key quantitative properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 358780-13-9 | [2][3][4] |

| Molecular Formula | C₇H₃ClF₃NO | [2] |

| Molecular Weight | 209.55 g/mol | [2] |

| Appearance | White powder | [5] |

| Boiling Point | 54 °C @ 2 mmHg | [3] |

| Density | 1.438 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4750 | [3] |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid. This is a standard conversion widely used in organic chemistry.

This protocol describes a general laboratory-scale procedure for the preparation of this compound.

Materials:

-

6-(Trifluoromethyl)nicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Three-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Setup: Assemble the glassware and ensure it is thoroughly dried to prevent hydrolysis of the acid chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) in a well-ventilated fume hood.

-

Dissolution: Suspend 6-(Trifluoromethyl)nicotinic acid in the chosen anhydrous solvent (e.g., DCM) within the reaction flask.

-

Chlorination (Thionyl Chloride Method): Add thionyl chloride dropwise to the suspension at room temperature.[6] After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Chlorination (Oxalyl Chloride Method): Cool the suspension in an ice bath (0 °C). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride.[3] Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained as the residue.

-

Purification: The product is often used directly in the next step due to its reactivity. If necessary, purification can be achieved by vacuum distillation.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 6-(Trifluoromethyl)nicotinoyl chloride. This compound is a valuable intermediate in the synthesis of various fluorochemicals, particularly in the pharmaceutical and agrochemical industries.[1]

Core Physical and Chemical Properties

This compound, with the CAS number 358780-13-9, is a pyridine derivative containing a trifluoromethyl group, which imparts unique chemical characteristics.[2][3] It is recognized for its role as a building block in organic synthesis.[1]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 358780-13-9 | [2][3] |

| Molecular Formula | C7H3ClF3NO | [2][3][4] |

| Molecular Weight | 209.55 g/mol | [2][4] |

| Boiling Point | 54 °C at 2 mm Hg | [4][5][6] |

| Density | 1.438 g/mL at 25 °C | [4][5][6] |

| Refractive Index | n20/D 1.4750 | [4][6] |

| Flash Point | 228 °F (108.9 °C) | [4][5] |

| Appearance | Colorless to white low melting solid | [4] |

| Purity | ≥98% | [3] |

| Storage | Inert atmosphere, 2-8°C | [3][7] |

| Sensitivity | Moisture Sensitive | [4] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. A common method involves the use of a chlorinating agent such as oxalyl chloride or thionyl chloride.

Method 1: Using Oxalyl Chloride

This is a one-step preparation from 6-(trifluoromethyl)nicotinic acid and oxalyl chloride.[4]

-

Materials: 6-(Trifluoromethyl)nicotinic acid, oxalyl chloride, and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-(trifluoromethyl)nicotinic acid in the anhydrous solvent.

-

Slowly add an excess of oxalyl chloride to the solution at room temperature.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess solvent and oxalyl chloride are removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure.

-

Method 2: Using Thionyl Chloride

This general procedure for the preparation of nicotinoyl chlorides can be adapted for the synthesis of this compound.[8]

-

Materials: 6-(Trifluoromethyl)nicotinic acid, thionyl chloride (SOCl2), and an anhydrous solvent like tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 6-(trifluoromethyl)nicotinic acid in THF in a three-necked round-bottom flask.

-

Add thionyl chloride dropwise to the solution.[8]

-

Heat the reaction mixture under reflux for several hours.[8]

-

After the reaction is complete, remove the excess thionyl chloride by distillation.[8]

-

The resulting residue is the desired this compound.

-

Safe Handling and Storage

Due to its corrosive and moisture-sensitive nature, proper handling and storage procedures are crucial.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use in a well-ventilated area and avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[3][7] Recommended storage temperature is 2-8°C.[3][7]

-

First Aid:

Applications in Chemical Synthesis

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group is known to enhance properties such as metabolic stability and bioavailability of molecules.[1]

The primary application of this compound is in acylation reactions, where the nicotinoyl group is transferred to a nucleophile.[4] This makes it a valuable reagent for creating a variety of derivatives.

References

- 1. innospk.com [innospk.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound | 358780-13-9 [chemicalbook.com]

- 5. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]

- 6. baidu-chem.com [baidu-chem.com]

- 7. 358780-13-9|this compound|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)nicotinoyl chloride, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, experimental protocols for its synthesis and characterization, and its applications in medicinal chemistry.

Core Compound Properties

This compound is a halogenated pyridine derivative recognized for its utility as a building block in the synthesis of more complex molecules. The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the resulting compounds, often enhancing their biological activity and metabolic stability.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 209.55 g/mol | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO | [1][3] |

| CAS Number | 358780-13-9 | [1][3] |

| Density | 1.438 g/mL at 25 °C | [4] |

| Boiling Point | 54 °C at 2 mm Hg | [4] |

| Synonyms | 6-(Trifluoromethyl)pyridine-3-carbonyl chloride, 6-(Trifluoromethyl)nicotinyl chloride | [1][2] |

Synthesis and Characterization

The primary route to this compound involves the conversion of its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid, using a chlorinating agent. This section outlines a representative experimental protocol for its synthesis, purification, and analytical characterization.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved by reacting 6-(Trifluoromethyl)nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The use of oxalyl chloride is often preferred for its milder reaction conditions and cleaner byproducts (CO and CO₂).

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[6]

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas for inert atmosphere

-

Round-bottom flask, reflux condenser, magnetic stirrer, and dropping funnel

Procedure:

-

In a dry, inert atmosphere, a round-bottom flask is charged with 6-(Trifluoromethyl)nicotinic acid (1 equivalent).

-

Anhydrous solvent (e.g., DCM or THF) is added to dissolve or suspend the acid.[6]

-

A catalytic amount of DMF is added to the mixture.

-

The mixture is cooled in an ice bath, and the chlorinating agent (e.g., oxalyl chloride, ~1.2 equivalents) is added dropwise via a dropping funnel over 20-30 minutes.[6]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours, or until the evolution of gas ceases.[6]

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material.

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure (in vacuo) to yield the crude this compound.[1][3]

Experimental Protocol: Purification and Characterization

The crude product is often used directly in subsequent reactions due to its reactivity. However, if a high degree of purity is required, purification can be performed.

Purification:

-

Distillation: The product can be purified by vacuum distillation, given its boiling point of 54 °C at 2 mm Hg.[4]

-

Chromatography: While less common for reactive acyl chlorides, flash chromatography on silica gel using a non-polar eluent system could be employed if necessary, though care must be taken to avoid hydrolysis on the stationary phase.

Analytical Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are critical for confirming the presence of the trifluoromethyl group and the aromatic protons of the pyridine ring. The chemical shifts and coupling constants will be characteristic of the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, increasing the in vivo half-life of a drug.[7]

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

Derivatives of trifluoromethyl-substituted nicotinic acids are being investigated as intermediates for novel anti-infective agents and have shown potential in the treatment of various other diseases.[8][9] The reactivity of the acyl chloride group allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, and phenols, to generate a diverse library of amide and ester derivatives for screening in drug discovery programs.

Visualized Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in creating derivative compounds.

Caption: Synthesis and derivatization workflow for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]

- 5. This compound | 358780-13-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and essential safety and handling information.

Chemical Structure and Formula

This compound is a derivative of nicotinic acid, also known as vitamin B3. The structure features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an acyl chloride group at the 3-position. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.

Chemical Structure:

Molecular Formula: C7H3ClF3NO[1][2]

Synonyms: 6-(Trifluoromethyl)pyridine-3-carbonyl chloride, 6-(Trifluoromethyl)nicotinyl chloride[1]

Physicochemical and Safety Data

The properties of this compound make it a reactive and useful acylating agent. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 358780-13-9 | [2] |

| Molecular Weight | 209.55 g/mol | [1] |

| Density | 1.438 g/mL at 25 °C | |

| Boiling Point | 54 °C at 2 mm Hg | [3] |

| Purity | Typically ≥97% | |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |

Synthesis of this compound

This compound is most commonly synthesized from its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often achieved using reagents such as thionyl chloride or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a mild and effective method.

Synthetic Workflow

The synthesis is a straightforward one-step process from the commercially available 6-(trifluoromethyl)nicotinic acid.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 6-(trifluoromethyl)nicotinic acid using oxalyl chloride.

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel under a nitrogen atmosphere, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq.) in anhydrous dichloromethane (5 mL per gram of starting material).

-

Addition of Catalyst: To the stirred suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 eq.) dropwise to the reaction mixture at room temperature via the dropping funnel. Vigorous gas evolution (CO2 and CO) will be observed. The rate of addition should be controlled to maintain a steady effervescence.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear solution.

-

Work-up: Once the reaction is complete, carefully remove the excess oxalyl chloride and solvent in vacuo using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive byproducts.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, short-path distillation under high vacuum can be performed.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors.[5] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[4] Protect from moisture, as it readily hydrolyzes to the corresponding carboxylic acid and hydrochloric acid.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Drug Discovery and Organic Synthesis

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] this compound serves as a key building block for introducing the 6-(trifluoromethyl)nicotinoyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of novel therapeutic agents and agrochemicals.[6][7] Its primary application is in acylation reactions, where it reacts with nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. nj.gov [nj.gov]

- 3. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. innospk.com [innospk.com]

- 7. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic pathways, including precursor synthesis and the final chlorination step. It offers detailed experimental protocols, quantitative data, and safety information to assist researchers in the safe and efficient production of this valuable compound.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the nicotinic acid scaffold can profoundly influence the physicochemical and biological properties of resulting molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide focuses on the chemical synthesis of this compound, providing a practical resource for laboratory-scale preparation.

Synthesis Pathway Overview

The most common and practical approach to the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the precursor, 6-(trifluoromethyl)nicotinic acid. The second stage is the conversion of the carboxylic acid to the corresponding acyl chloride.

Caption: Overall synthesis pathway for this compound.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Several methods have been reported for the synthesis of 6-(trifluoromethyl)nicotinic acid, starting from different commercially available materials. Two prominent routes are highlighted below.

Method A: From 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid to remove the chlorine atom.[1]

Method B: From 6-(trifluoromethyl)nicotinonitrile

This route involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile to the corresponding carboxylic acid.[2]

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 6-(trifluoromethyl)nicotinic acid via hydrogenolysis.

Detailed Procedure:

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol, add triethylamine (2.0 eq).

-

Carefully add 5% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

The reaction vessel is sealed and purged first with nitrogen and then with hydrogen.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to afford 6-(trifluoromethyl)nicotinic acid.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 6-(trifluoromethyl)nicotinic acid via hydrolysis.

Detailed Procedure:

-

In a round-bottom flask, suspend 6-(trifluoromethyl)nicotinonitrile (1.0 eq) in a mixture of water, concentrated sulfuric acid, and glacial acetic acid.

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC or LC-MS is advised).

-

After cooling to room temperature, the reaction mixture is poured onto ice to precipitate the product.

-

The solid is collected by filtration.

-

The aqueous filtrate is extracted with ethyl acetate.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The solid obtained from the extraction is combined with the filtered precipitate to give 6-(trifluoromethyl)nicotinic acid.

Synthesis of this compound

The conversion of 6-(trifluoromethyl)nicotinic acid to its acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound using thionyl chloride.

Detailed Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gases), place 6-(trifluoromethyl)nicotinic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (typically 2-5 equivalents, or used as the solvent). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux (the temperature of the oil bath should be around 80-90 °C).

-

Maintain the reflux until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved. The reaction progress can be monitored by the disappearance of the starting material (e.g., by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by removal of the remaining traces under reduced pressure. Co-distillation with an inert high-boiling solvent like toluene can aid in the complete removal of thionyl chloride.

-

The crude this compound can be purified by vacuum distillation.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound using oxalyl chloride.

Detailed Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture in an ice bath and add oxalyl chloride (typically 1.2-2.0 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of gas (CO and CO₂) ceases.

-

The solvent and any excess reagent are removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of 6-(trifluoromethyl)nicotinic acid and its conversion to this compound.

Table 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

| Starting Material | Method | Reagents and Conditions | Yield | Reference |

| 2-chloro-6-(trifluoromethyl)nicotinic acid | Hydrogenolysis | Pd/C, H₂, Et₃N, MeOH, rt | ~90% | [1] |

| 6-(trifluoromethyl)nicotinonitrile | Hydrolysis | H₂SO₄, H₂O, AcOH, reflux | High | [2] |

Table 2: Physicochemical Properties of 6-(Trifluoromethyl)nicotinic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₂ | [3] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 193-197 °C | [1] |

| Boiling Point | 259.3 °C at 760 mmHg | [1] |

Table 3: Synthesis of this compound

| Starting Material | Method | Reagents and Conditions | Yield | Reference |

| 6-(trifluoromethyl)nicotinic acid | Chlorination | SOCl₂, reflux | High (not specified) | General procedure |

| 6-(trifluoromethyl)nicotinic acid | Chlorination | (COCl)₂, cat. DMF, DCM, rt | High (not specified) | [4] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₃NO | [5] |

| Molecular Weight | 209.55 g/mol | [5] |

| Appearance | Colorless to light yellow liquid/low melting solid | General knowledge |

| Boiling Point | 54 °C at 2 mmHg | [4] |

| Density | 1.438 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4750 | [4] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts would be expected in the aromatic region (typically δ 7.5-9.5 ppm), with coupling patterns consistent with a 3,6-disubstituted pyridine system.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the trifluoromethyl group, and the carbonyl carbon of the acid chloride. The carbonyl carbon would appear significantly downfield.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group attached to an aromatic ring.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of an acid chloride, typically in the range of 1750-1810 cm⁻¹.

Purification

The primary method for the purification of this compound is vacuum distillation .[4]

General Protocol for Vacuum Distillation:

-

Assemble a distillation apparatus suitable for vacuum operation, including a Claisen adapter to prevent bumping, a vacuum-jacketed Vigreux column (optional, for better separation), a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.

-

Ensure all glassware is dry and free of cracks. Use appropriate grease for all ground glass joints to ensure a good seal.

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The system is slowly evacuated to the desired pressure.

-

The distillation flask is heated gently in an oil bath.

-

Collect the fraction that distills at the expected boiling point and pressure (e.g., ~54 °C at 2 mmHg).

Safety Information

-

6-(Trifluoromethyl)nicotinic Acid: May cause skin, eye, and respiratory irritation.[3]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Oxalyl Chloride: Corrosive and toxic. Reacts with water. Decomposes to produce toxic gases (CO, CO₂, HCl). Must be handled in a fume hood with appropriate personal protective equipment.

-

This compound: As an acid chloride, it is expected to be corrosive and moisture-sensitive. It will react with water and other nucleophiles. Handle with care in a dry, inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound is a straightforward process for chemists familiar with standard organic synthesis techniques. The precursor, 6-(trifluoromethyl)nicotinic acid, can be prepared from readily available starting materials, and its subsequent conversion to the acid chloride is a high-yielding reaction. This guide provides the necessary information for the successful and safe synthesis of this important building block for research and development in the pharmaceutical and agrochemical industries.

References

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. This compound | 358780-13-9 [chemicalbook.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to the Reactivity Profile of 6-(Trifluoromethyl)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinoyl chloride is a key building block in the synthesis of a variety of functionalized molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the reactivity of the acyl chloride moiety, making it a valuable reagent for introducing the 6-(trifluoromethyl)nicotinoyl scaffold into target molecules. This guide provides a comprehensive overview of the reactivity of this compound, including its synthesis, handling, and typical reactions with common nucleophiles. Detailed experimental protocols, quantitative data where available, and visualizations of reaction pathways are presented to assist researchers in its effective utilization.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and bioavailability of bioactive compounds. 6-(Trifluoromethyl)nicotinic acid and its derivatives, including the highly reactive this compound, are therefore important intermediates for the synthesis of novel pharmaceuticals and agrochemicals.[1][2] This technical guide focuses on the reactivity profile of this compound, providing a practical resource for its application in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 358780-13-9 | N/A |

| Molecular Formula | C₇H₃ClF₃NO | N/A |

| Molecular Weight | 209.55 g/mol | N/A |

| Boiling Point | 54 °C at 2 mmHg | N/A |

| Density | 1.438 g/mL at 25 °C | N/A |

Synthesis of this compound

This compound is typically prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis Workflow

Caption: General synthesis of this compound.

Experimental Protocol: Preparation from 6-(Trifluoromethyl)nicotinic Acid

A general procedure for the synthesis of nicotinoyl chlorides involves the reaction of the corresponding nicotinic acid with a chlorinating agent.[3]

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of 6-(trifluoromethyl)nicotinic acid in an anhydrous solvent, slowly add an excess of the chlorinating agent (typically 2-3 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitoring by TLC or disappearance of starting material).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

The resulting crude this compound can be used directly in the next step or purified by distillation under reduced pressure.

Reactivity Profile: Reactions with Nucleophiles

This compound is a highly reactive acylating agent due to the electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom, which increases the electrophilicity of the carbonyl carbon. It readily reacts with a variety of nucleophiles, primarily through a nucleophilic acyl substitution mechanism.

Reaction with Amines: Synthesis of Amides

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of the corresponding 6-(trifluoromethyl)nicotinamides. These amides are of significant interest in medicinal chemistry.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Amide formation from this compound.

A representative procedure for the synthesis of nicotinamides from nicotinoyl chloride is the Schotten-Baumann reaction.[4]

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

Procedure:

-

Dissolve the amine in the anhydrous solvent and cool the solution to 0 °C.

-

Add the base (1.1-1.5 equivalents) to the amine solution.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine/base mixture.

-

Allow the reaction to stir at 0 °C for a period and then warm to room temperature until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically quenched with water or an aqueous solution.

-

The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data for Amide Synthesis (Example):

| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Cysteamine | Triethylamine | Chloroform | 7 hours at 60-70 °C | Not specified | [4] |

Reaction with Alcohols and Phenols: Synthesis of Esters

This compound reacts with alcohols and phenols to form the corresponding esters. The reactivity with phenols is generally lower than with aliphatic alcohols, and the use of a base or conversion of the phenol to its more nucleophilic phenoxide salt may be necessary to facilitate the reaction.

Caption: Ester formation from this compound.

The following is a general procedure for the esterification of an alcohol or phenol with an acyl chloride.[5]

Materials:

-

This compound

-

Alcohol or phenol

-

A non-nucleophilic base (e.g., pyridine or triethylamine) for less reactive alcohols or phenols

-

Anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether)

Procedure:

-

Dissolve the alcohol or phenol in the anhydrous solvent.

-

For less reactive substrates, add a base (1.1-1.5 equivalents).

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Work-up typically involves washing the reaction mixture with water, an aqueous base solution (e.g., NaHCO₃) to remove unreacted acyl chloride and acidic byproducts, and brine.

-

The organic layer is then dried and concentrated.

-

Purification is achieved by distillation, recrystallization, or column chromatography.

Quantitative Data for Ester Synthesis (Example):

| Alcohol | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Ethyl ester of 2-methyl-5-(D-arabo-1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid | Pyridine | Pyridine | 1 hour (reflux) | Not specified | [5] |

Applications in Drug Discovery and Agrochemicals

The 6-(trifluoromethyl)nicotinoyl moiety is a prevalent scaffold in a number of commercial and investigational compounds. Its presence can significantly impact the biological activity of a molecule.

-

Pharmaceuticals: Derivatives of 6-(trifluoromethyl)nicotinic acid are being explored for their potential in treating neurodegenerative diseases and cancer.[2] The corresponding amides and esters serve as crucial intermediates in the synthesis of more complex drug candidates.

-

Agrochemicals: Trifluoromethylpyridine derivatives are key components in a range of modern agrochemicals, including herbicides and insecticides.[6] For instance, 2-chloro-5-(trifluoromethyl)pyridine is a vital intermediate for the synthesis of the herbicide fluazifop.[6]

Safety and Handling

This compound is a reactive and corrosive compound. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a versatile and highly reactive reagent that serves as a valuable building block for the introduction of the 6-(trifluoromethyl)nicotinoyl group into a wide array of organic molecules. Its primary utility lies in the straightforward synthesis of amides and esters through reactions with amines and alcohols, respectively. The resulting products are of significant interest in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its reactivity and practical guidance for its use in the laboratory. Researchers are encouraged to consult the primary literature for specific applications and optimized reaction conditions tailored to their unique substrates.

References

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 2. Cas 386715-35-1,6-(TRIFLUOROMETHYL)NICOTINAMIDE | lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]

- 5. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl Chloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the synthesis of various biologically active molecules. Due to the compound's reactive nature, this guide focuses on its predicted solubility, reactivity, and its application in synthetic chemistry, alongside relevant biological pathways associated with its derivatives.

Data Presentation: Solubility Profile

Based on the general solubility of acyl chlorides, a qualitative solubility profile can be predicted.[1][3][4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Aprotic Nonpolar | Hexane, Toluene, Benzene | Soluble | As a largely non-polar molecule, it is expected to be soluble in non-polar organic solvents.[4] |

| Aprotic Polar | Dichloromethane, Chloroform, Diethyl ether, Tetrahydrofuran (THF) | Soluble | These solvents are common for reactions involving acyl chlorides and are capable of dissolving such compounds.[1][3] |

| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react vigorously with water and alcohols, leading to decomposition rather than dissolution.[1][2][5] |

| Aqueous Solutions | Buffer solutions | Reactive | The compound will react with the aqueous medium, making solubility measurement in buffers impractical. |

Experimental Protocols

Protocol 1: Qualitative Solubility Determination in Organic Solvents

This protocol outlines a general method for determining the qualitative solubility of a reactive compound like this compound in anhydrous organic solvents.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given anhydrous organic solvent at a specific concentration.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., dichloromethane, hexane, diethyl ether)

-

Dry glassware (test tubes, vials)

-

Magnetic stirrer and stir bars

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, add approximately 10 mg of this compound to a dry test tube.

-

Add 1 mL of the anhydrous organic solvent to the test tube.

-

Stir the mixture vigorously at room temperature for 2-3 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observation.

-

Repeat the procedure for each solvent to be tested.

Safety Precautions:

-

This compound is a reactive and corrosive compound. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

The compound is lachrymatory and can cause severe skin burns and eye damage.

-

All solvents should be anhydrous to prevent reaction with the acyl chloride.

Protocol 2: Synthesis of a 6-(Trifluoromethyl)nicotinamide Derivative

This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine.[6][7]

Objective: To synthesize a 6-(trifluoromethyl)nicotinamide via acylation of an amine.

Materials:

-

This compound

-

A primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Magnetic stirrer and stir bars

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Dissolve this compound in the same anhydrous solvent in a dropping funnel.

-

Add the solution of this compound dropwise to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Mandatory Visualizations

Diagram 1: Simplified RAF-MEK-ERK Signaling Pathway

Derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as potential Raf inhibitors. The RAF-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[8][][10][11][12]

Caption: Simplified RAF-MEK-ERK signaling pathway.

Diagram 2: Experimental Workflow for Amide Synthesis

This diagram illustrates the key steps in the synthesis of a 6-(trifluoromethyl)nicotinamide derivative from this compound.

Caption: Workflow for 6-(trifluoromethyl)nicotinamide synthesis.

References

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. thestudentroom.co.uk [thestudentroom.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAF kinase - Wikipedia [en.wikipedia.org]

- 11. annualreviews.org [annualreviews.org]

- 12. mdpi.com [mdpi.com]

Spectral Analysis of 6-(Trifluoromethyl)nicotinoyl Chloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

This compound (C₇H₃ClF₃NO) is a reactive acyl chloride derivative of nicotinic acid. Its trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is crucial for confirming its identity, purity, and for monitoring its reactions. This guide presents a predictive analysis based on established spectral data of analogous compounds, including its precursor 6-(trifluoromethyl)nicotinic acid and the parent compound, nicotinoyl chloride.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from empirical data of structurally similar molecules and established principles of spectroscopy.

Table 1: Predicted NMR Spectral Data

| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | CDCl₃ | ~9.2 | d | H-2 |

| ~8.5 | dd | H-4 | ||

| ~7.8 | d | H-5 | ||

| ¹³C | CDCl₃ | ~168 | s | C=O |

| ~154 | s | C-2 | ||

| ~148 (q) | q | C-6 | ||

| ~138 | s | C-4 | ||

| ~130 | s | C-3 | ||

| ~122 | d | C-5 | ||

| ~120 (q) | q | CF₃ | ||

| ¹⁹F | CDCl₃ | ~-68 | s | CF₃ |

d: doublet, dd: doublet of doublets, s: singlet, q: quartet

Table 2: Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1750 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1470 | Medium-Weak | C=C/C=N aromatic ring stretches |

| ~1350 | Strong | C-F stretch (CF₃) |

| ~1180, ~1140 | Strong | C-F stretches (CF₃) |

| ~850 - 750 | Medium-Strong | C-Cl stretch |

Table 3: Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 209/211 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 174 | [M-Cl]⁺ | Loss of chlorine radical. |

| 181 | [M-CO]⁺ | Loss of carbon monoxide. |

| 140 | [M-COCl]⁺ | Loss of the acyl chloride group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data for this compound. Given the compound's reactivity, particularly its moisture sensitivity, all procedures must be conducted under anhydrous conditions.

NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation :

-

Due to the reactivity of acyl chlorides, an inert, aprotic deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ should be used.[1][2]

-

In a nitrogen-filled glovebox or under a stream of inert gas, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to a dry NMR tube and cap securely.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the aromatic region (typically 7-10 ppm).

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

-

¹⁹F NMR Acquisition :

-

Use a fluorine-observe probe or a multinuclear probe tuned to the ¹⁹F frequency.

-

A proton-decoupled sequence is typically used. The chemical shifts are referenced to an external standard like CFCl₃.[3]

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (Liquid Film/ATR) :

-

Due to the corrosive and moisture-sensitive nature of the compound, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[4][5]

-

Place a small drop of the neat liquid sample directly onto the clean, dry ATR crystal (e.g., diamond or ZnSe).

-

Alternatively, for a liquid film method, place a drop of the sample between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.[5][6] This should be done in a dry environment.

-

-

Data Acquisition :

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean ATR crystal or empty salt plates first, which is then automatically subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct-infusion Electrospray Ionization (ESI) source.

-

Sample Preparation (GC-MS) :

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a dry, volatile, and inert solvent like dichloromethane or diethyl ether.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

-

Data Acquisition :

-

Ionization Mode : Electron Ionization (EI) is commonly used and will induce fragmentation, providing structural information.

-

Mass Range : Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectral analysis of this compound.

Caption: Synthesis and subsequent spectral analysis workflow for this compound.

Caption: Logical relationship between the compound and the information derived from different spectral techniques.

References

An In-depth Technical Guide to the Safe Handling of 6-(Trifluoromethyl)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-(Trifluoromethyl)nicotinoyl chloride (CAS RN: 358780-13-9), a key reagent in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Section 1: Hazard Identification and Classification

This compound is a hazardous chemical requiring careful handling. The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[2]

Hazard Pictograms:

-

Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory tract irritation.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C7H3ClF3NO[4] |

| Molecular Weight | 209.55 g/mol [5] |

| Boiling Point | 54 °C @ 2 mm Hg[4] |

| Density | 1.438 g/mL at 25 °C[4] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] Engineering controls such as a closed system or local exhaust should be in place.[2] Safety showers and eyewash stations must be readily accessible.[2][7]

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |

| Hand Protection | Impervious gloves (e.g., nitrile rubber).[2] |

| Skin and Body Protection | Protective clothing, including a lab coat and, if necessary, an apron and boots.[2] |

| Respiratory Protection | A dust respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator should be used.[2] |

Section 4: First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid measures.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor immediately.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2] |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse the mouth. Do NOT induce vomiting.[2][5] |

A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, to avoid secondary exposure.[2]

Section 5: Storage and Disposal

Storage: Store in a cool, dark, and well-ventilated place.[3] Keep the container tightly closed and store away from incompatible materials such as oxidizing agents.[3]

Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a research setting.

Caption: A logical workflow for the safe handling of hazardous chemicals.

Logical Relationship of Safety and Handling Procedures

The following diagram illustrates the hierarchical and interconnected nature of safety procedures for this compound.

Caption: Interconnected safety procedures for managing chemical hazards.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl Chloride: Suppliers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinoyl chloride, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. This document details commercially available suppliers, provides insights into its synthesis, and outlines experimental protocols for its use in common chemical transformations, specifically amide bond formation.

Commercial Availability and Supplier Specifications

This compound (CAS No. 358780-13-9) is readily available from a variety of chemical suppliers. The quality and specifications of the commercially available product can vary, and it is crucial for researchers to select a supplier that meets the purity and documentation requirements for their specific application. Below is a summary of offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities | Storage Conditions |

| BLDpharm | BD33382 | ≥98% | 250mg, 1g, 5g | Inert atmosphere, 2-8°C[1] |

| Georganics | GEO-02390 | High Purity | Milligrams to multi-kilogram batches | Not specified |

| Sigma-Aldrich | Not specified | Not specified | Various | Not specified |

| ChemicalBook | CB7708307 | ≥98% | Inquire | 2-8°C[2] |

| Lead Sciences | BD33382 | 98% | 250mg, 1g, 5g | Inert atmosphere, 2-8°C[1] |

Note: Purity levels and available quantities are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request certificates of analysis (CoA).

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. Thionyl chloride (SOCl₂) or oxalyl chloride are the most common chlorinating agents for this transformation.

Conceptual Synthetic Pathway

The general transformation is depicted in the signaling pathway diagram below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of thionyl chloride (2.0-5.0 eq). Alternatively, the reaction can be carried out in an anhydrous solvent like dichloromethane.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic thionyl chloride vapors.

-

Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Application in Amide Synthesis

This compound is a valuable reagent for the synthesis of a wide range of amides, which are important pharmacophores in many drug candidates. The reaction involves the nucleophilic acyl substitution of an amine with the acyl chloride.

General Reaction Workflow

The workflow for a typical amide coupling reaction is illustrated below.

Caption: Workflow for amide synthesis using this compound.

Detailed Experimental Protocol for Amide Synthesis

The following is a general procedure for the synthesis of N-substituted-6-(trifluoromethyl)nicotinamides, adapted from protocols for similar nicotinoyl chlorides.[3]

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.0-1.1 eq) in anhydrous DCM to the amine solution dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment. It is classified as a corrosive liquid, acidic, organic, n.o.s. (UN3265, Hazard Class 8).[5] Upon contact with water, it will hydrolyze to 6-(trifluoromethyl)nicotinic acid and hydrochloric acid. Store in a cool, dry place under an inert atmosphere. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

This guide provides a foundational understanding for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide - Google Patents [patents.google.com]

- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

A Technical Deep Dive into the Biological Activities of 6-(Trifluoromethyl)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of the trifluoromethyl group, a potent bioisostere, often enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule to its biological target. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anti-inflammatory, antimicrobial, and G protein-coupled receptor 109A (GPR109A) agonistic activities. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of the core 6-(trifluoromethyl)nicotinic acid scaffold can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cross-coupling reaction of a suitable trifluoromethylated pyridine precursor with a carboxylating agent. Further derivatization to amides, esters, and other analogues can be accomplished using standard organic chemistry transformations.

A general synthetic scheme is outlined below:

A detailed experimental protocol for the synthesis of the parent acid is provided in the "Experimental Protocols" section.

Anti-inflammatory Activity

Derivatives of nicotinic acid have shown significant anti-inflammatory properties.[1][2] While specific quantitative data for a series of 6-(trifluoromethyl)nicotinic acid derivatives is not extensively available in the public domain, studies on structurally related nicotinic acid derivatives provide valuable insights into their potential. The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, the latter being products of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of some nicotinic acid derivatives, highlighting their potential as potent inhibitors of inflammatory pathways.

| Compound ID | Derivative Type | Assay | Target | IC50 (µM) | Reference |

| 1 | Isonicotinate | ROS Inhibition | - | 1.42 ± 0.1 µg/mL | [3] |

| Ibuprofen | Standard Drug | ROS Inhibition | - | 11.2 ± 1.9 µg/mL | [3] |

| 4h | Nicotinic Acid Derivative | Nitrite Inhibition | iNOS | Potent | [1] |

| 5b | Nicotinic Acid Derivative | Nitrite Inhibition | iNOS | Potent | [1] |

Note: Specific IC50 values for compounds 4h and 5b were not provided in the source material, but they were identified as the most potent inhibitors in the study.[1]

Antimicrobial Activity

Nicotinic acid derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][5][6] The trifluoromethyl group in the 6-position is anticipated to enhance the antimicrobial efficacy of these compounds.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The table below presents MIC values for some nicotinic acid derivatives against various microorganisms.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 5 | Acylhydrazone | Staphylococcus epidermidis | 1.95 | [4] |

| 13 | Acylhydrazone | Staphylococcus aureus (MRSA) | 7.81 | [4] |

| 25 | 1,3,4-Oxadiazoline | Bacillus subtilis | 7.81 | [4] |

| 4a | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 µM | [5][7] |

| 4b | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 µM | [5][7] |

| NC 3 | Nicotinic Acid Hydrazide | Pseudomonas aeruginosa | 0.016 mM | [6] |

| NC 3 | Nicotinic Acid Hydrazide | Klebsiella pneumoniae | 0.016 mM | [6] |

| NC 5 | Nicotinic Acid Hydrazide | Gram-positive bacteria | 0.03 mM | [6] |

GPR109A Agonism and Signaling Pathway

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[8][9][10] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[11] This mechanism is central to the lipid-lowering effects of niacin. It is hypothesized that 6-(trifluoromethyl)nicotinic acid derivatives may also act as GPR109A agonists, potentially with improved pharmacological profiles.

The signaling pathway initiated by GPR109A activation is depicted below:

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of the biological activity of 6-(trifluoromethyl)nicotinic acid derivatives.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This protocol describes a common method for the synthesis of the parent acid.[12]

Materials:

-